4-Fluoro-2-methylindoline
Description
4-Fluoro-2-methylindoline is a fluorinated indoline derivative featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the indoline scaffold. Indoline derivatives are saturated heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The fluorine substitution enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and materials science .
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFQPJOXNSHTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
(Z)-3-(p-Tolylimino)indolin-2-one (2b) Synthesis: Reacted from p-toluidine and indoline-2,3-dione (90% yield) . Properties: Melting point 144–146°C; IR confirms C=N bond (1605 cm⁻¹).
(Z)-4-(((4-Fluorophenyl)imino)methyl)benzaldehyde (2c) Synthesis: Derived from 4-fluoroaniline and terephthalaldehyde (86.12% yield) . Properties: Melting point 178–181°C; fluorine enhances electronic effects for Schiff base formation.
4-Fluoro-2-(indolin-1-ylmethyl)aniline Structure: Combines indoline with a fluorinated aniline moiety. Applications: Potential intermediate for bioactive molecules due to dual aromatic and amine functionalities .
4-Fluoro-7-methyl-2-(pyridin-3-yl)indoline
- Structure : Pyridine-substituted indoline with fluorine and methyl groups.
- Molecular Formula : C₁₄H₁₃FN₂; molar mass 228.26 g/mol .
Physicochemical Properties
Table 1: Comparative Data for Indoline/Indole Derivatives
Pharmacological and ADME Profiles
While direct data for this compound are unavailable, Swiss ADME predictions for similar fluorinated indoles suggest:
- Moderate lipophilicity (LogP ~2.5–3.0), favoring blood-brain barrier penetration.
- Moderate metabolic stability due to fluorine’s resistance to oxidative degradation .
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